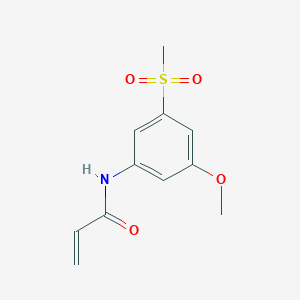

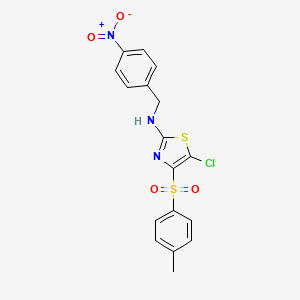

![molecular formula C16H13ClN2S B2540418 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-14-3](/img/structure/B2540418.png)

6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It is a part of a class of compounds that have been synthesized for plant disease management .

Synthesis Analysis

The synthesis of this compound involves the use of the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold .Molecular Structure Analysis

The molecular structure of this compound is derived from the 3,4-dihydroisoquinolin-1(2H)-one scaffold . The specific structure of “this compound” is not available in the retrieved resources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Castagnoli–Cushman reaction . The specific reactions for “this compound” are not detailed in the retrieved resources.Applications De Recherche Scientifique

Antifungal Agents for Plant Protection

This compound has demonstrated promising antifungal activity against several plant pathogens. Researchers synthesized a series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides and evaluated their efficacy against fungi such as Alternaria alternate, Curvularia lunata, and Valsa mali. Notably, some of these compounds exhibited higher inhibition rates than the commercial fungicide azoxystrobin. The presence of specific substituents on the C-ring significantly influenced their antifungal potency .

Enzyme Inhibition Studies

Crystal structure studies revealed that the carboxylate group of this compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety contributes to the correct twist necessary for binding to an adjacent hydrophobic pocket .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antifungal activities against various fungi .

Mode of Action

It’s worth noting that related compounds have demonstrated significant antifungal activities .

Biochemical Pathways

Related compounds have been shown to inhibit the growth of various fungi, suggesting that they may interfere with essential biochemical pathways in these organisms .

Result of Action

Related compounds have demonstrated significant antifungal activities, suggesting that they may inhibit the growth of various fungi .

Orientations Futures

The future directions for this compound and its derivatives include further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . The necessity of the C4-carboxyl group and other structural requirements for activity have been revealed , providing crucial information for future research.

Propriétés

IUPAC Name |

6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVPRRTVCGGNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)